2-(Ethylanilino)ethyl benzoate 2-(Ethylanilino)ethyl benzoate
Brand Name: Vulcanchem
CAS No.: 51920-03-7
VCID: VC14390584
InChI: InChI=1S/C17H19NO2/c1-2-18(16-11-7-4-8-12-16)13-14-20-17(19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

2-(Ethylanilino)ethyl benzoate

CAS No.: 51920-03-7

Cat. No.: VC14390584

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylanilino)ethyl benzoate - 51920-03-7

Specification

CAS No. 51920-03-7
Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name 2-(N-ethylanilino)ethyl benzoate
Standard InChI InChI=1S/C17H19NO2/c1-2-18(16-11-7-4-8-12-16)13-14-20-17(19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3
Standard InChI Key LVRZDVFALRTAHV-UHFFFAOYSA-N
Canonical SMILES CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of two primary structural units:

  • Benzoate ester group: A benzene ring substituted with a carbonyloxy (-OC(=O)-\text{-OC(=O)-}) functional group.

  • N-Ethylaniline moiety: An aniline derivative where the nitrogen atom is alkylated with an ethyl group (-C2H5\text{-C}_2\text{H}_5).

These units are connected through a two-carbon ethoxy chain (-CH2CH2O-\text{-CH}_2\text{CH}_2\text{O-}), resulting in the IUPAC name 2-(N-ethylanilino)ethyl benzoate . The SMILES notation CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2\text{CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC=C2} and InChIKey LVRZDVFALRTAHV-UHFFFAOYSA-N\text{LVRZDVFALRTAHV-UHFFFAOYSA-N} further define its connectivity and stereochemical properties .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC17H19NO2\text{C}_{17}\text{H}_{19}\text{NO}_2
Molecular weight269.34 g/mol
XLogP33.7
Rotatable bonds7
Topological polar surface area29.5 Ų

Isomeric Considerations

A structurally related compound, 2-(2-ethylanilino)ethyl benzoate (PubChem CID 21117886), differs in the substitution pattern of the ethyl group on the aniline ring . This positional isomerism highlights the importance of precise synthesis and characterization to avoid unintended products.

Synthesis and Reaction Pathways

Esterification of 2-(N-Ethylanilino)ethanol

The compound is synthesized via esterification of 2-(N-ethylanilino)ethanol (CAS 92-50-2) with benzoic acid under acidic conditions . A typical procedure involves:

  • Combining equimolar amounts of 2-(N-ethylanilino)ethanol and benzoic acid.

  • Adding a catalytic concentration of sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

  • Refluxing the mixture under anhydrous conditions to drive the reaction to completion .

The reaction mechanism follows Fischer esterification, where the hydroxyl group of the alcohol nucleophilically attacks the carbonyl carbon of benzoic acid, facilitated by protonation of the carbonyl oxygen.

Alternative Routes

  • Transesterification: Reaction of methyl benzoate with 2-(N-ethylanilino)ethanol in the presence of a base catalyst.

  • Acylation: Direct acylation of the alcohol using benzoyl chloride, though this method requires stringent moisture control .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s high partition coefficient (XLogP3 = 3.7\text{XLogP3 = 3.7}) suggests significant lipophilicity, rendering it insoluble in water but miscible with organic solvents like ethanol, diethyl ether, and dichloromethane . This property is critical for its applications in non-aqueous reaction systems.

Spectroscopic Data

  • IR spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1720 cm1^{-1} (ester carbonyl) and ν(N-H)\nu(\text{N-H}) at ~3400 cm1^{-1} (secondary amine).

  • NMR: 1H^1\text{H} NMR would show aromatic protons (δ 7.2–8.1 ppm), ethyl group signals (δ 1.2–1.5 ppm for -CH3\text{-CH}_3), and ethoxy chain resonances (δ 3.5–4.3 ppm) .

Applications in Materials Science

Nonlinear Optical Chromophores

2-(Ethylanilino)ethyl benzoate serves as a precursor in synthesizing azo chromophores, which exhibit nonlinear optical (NLO) properties due to their extended π-conjugation systems . For example, coupling with 2-cyano-4-nitroaniline yields azochromophores with applications in photonic devices and optical data storage .

Polymer Additives

The compound’s ester and amine functionalities make it a candidate for modifying polymer matrices, enhancing thermal stability or UV resistance in coatings and adhesives.

PrecautionRecommendation
Personal protective equipment (PPE)Gloves, goggles, and lab coat required
VentilationUse in a fume hood
StorageKeep in a cool, dry place away from oxidizers

Regulatory Status

The compound is listed in the EPA DSSTox database (DTXSID80199885) and the European Chemicals Agency (ECHA) inventory, necessitating compliance with REACH regulations for industrial use .

Future Research Directions

  • Toxicological Studies: Detailed ecotoxicity and biodegradability assessments are needed to evaluate environmental impacts.

  • Advanced Material Applications: Exploration of its role in organic semiconductors or liquid crystals could unlock new technologies.

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